molecular formula C27H24N2O6S B12157576 5-(4-Ethoxy-3-methoxyphenyl)-1-(6-ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one

5-(4-Ethoxy-3-methoxyphenyl)-1-(6-ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one

Cat. No.: B12157576
M. Wt: 504.6 g/mol
InChI Key: QOMICXQFMDFZTH-UHFFFAOYSA-N
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Description

5-(4-Ethoxy-3-methoxyphenyl)-1-(6-ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxy-3-methoxyphenyl)-1-(6-ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolin-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.

    Introduction of the Furylcarbonyl Group: This step often involves a Friedel-Crafts acylation reaction using a furan derivative and an acyl chloride.

    Attachment of the Benzothiazolyl Group: This can be done through a nucleophilic substitution reaction where a benzothiazole derivative reacts with an appropriate leaving group on the pyrrolin-2-one core.

    Addition of the Ethoxy and Methoxy Groups: These groups can be introduced via etherification reactions using ethyl and methyl halides, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound might be studied for its potential bioactivity. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions might allow it to modulate biological pathways, making it a potential lead compound for new drugs.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxy-3-methoxyphenyl)-1-(6-ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The compound’s various functional groups could allow it to form hydrogen bonds, hydrophobic interactions, or covalent bonds with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)-1-(6-ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one: Similar structure but lacks the ethoxy group.

    5-(4-Ethoxyphenyl)-1-(6-ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one: Similar structure but lacks the methoxy group.

Uniqueness

The presence of both ethoxy and methoxy groups in 5-(4-Ethoxy-3-methoxyphenyl)-1-(6-ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one makes it unique. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially enhancing its utility in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C27H24N2O6S

Molecular Weight

504.6 g/mol

IUPAC Name

2-(4-ethoxy-3-methoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C27H24N2O6S/c1-4-15-8-10-17-21(13-15)36-27(28-17)29-23(16-9-11-18(34-5-2)20(14-16)33-3)22(25(31)26(29)32)24(30)19-7-6-12-35-19/h6-14,23,31H,4-5H2,1-3H3

InChI Key

QOMICXQFMDFZTH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=C(C=C5)OCC)OC

Origin of Product

United States

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